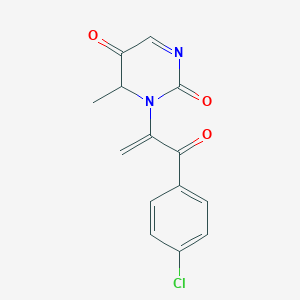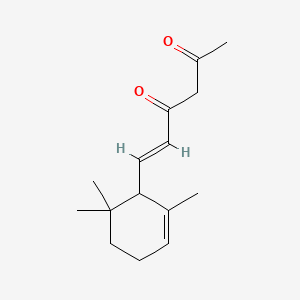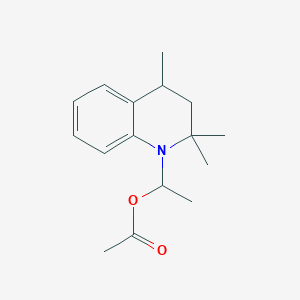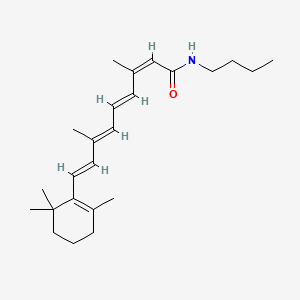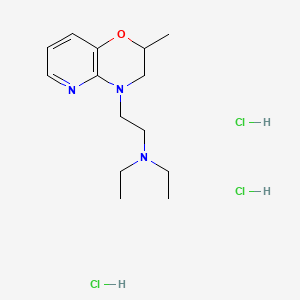
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-oxazine core, followed by the introduction of the ethanamine side chain and the diethyl and methyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4H-Pyrido(3,2-b)-1,4-oxazine-4-ethanamine, 2,3-dihydro-N,N-diethyl-2-methyl-, trihydrochloride include other heterocyclic amines and oxazine derivatives. Examples include:
- Pyrido-oxazine analogs with different substituents on the ring structure.
- Ethanamine derivatives with varying alkyl groups.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties. These properties could make it particularly useful in certain applications, such as drug development or materials science.
Propiedades
Número CAS |
86979-81-9 |
|---|---|
Fórmula molecular |
C14H26Cl3N3O |
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanamine;trihydrochloride |
InChI |
InChI=1S/C14H23N3O.3ClH/c1-4-16(5-2)9-10-17-11-12(3)18-13-7-6-8-15-14(13)17;;;/h6-8,12H,4-5,9-11H2,1-3H3;3*1H |
Clave InChI |
OYZIKKSECIZART-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1CC(OC2=C1N=CC=C2)C.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


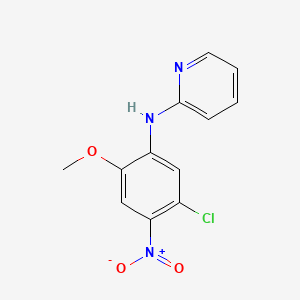
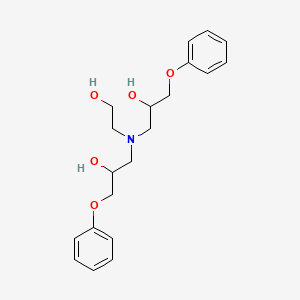



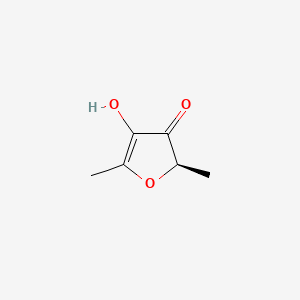
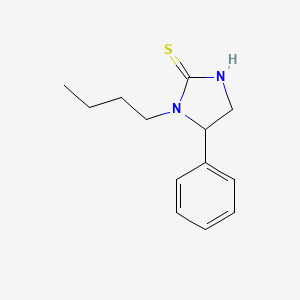

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
